1-(3-Methyl-4-nitrophenyl)piperazine
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Overview
Description
1-(3-Methyl-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
1-(3-Methyl-4-nitrophenyl)piperazine is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its derivatives and related compounds have been extensively studied for their biological and chemical properties. Below are some highlighted applications derived from recent research findings:
Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, as well as MRSA and VRE strains. Their biofilm inhibition activities were found to be more effective than the reference drug Ciprofloxacin, indicating potential for treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Intermediate for Biologically Active Compounds : The compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a derivative of this compound, was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds. This highlights the compound's role in the development of new pharmaceuticals with potential therapeutic applications (Liu Ya-hu, 2010).
Leishmanicidal Activity : A series of derivatives including 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their in vitro leishmanicidal activity. The compound with piperazine analog was found to be the most active, indicating its potential for developing treatments against Leishmaniasis, a disease caused by parasitic protozoans (Foroumadi et al., 2005).
Antimicrobial and Antiviral Activities : New Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives showed promising activities, suggesting their potential in developing new antiviral and antimicrobial agents (Reddy et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFGLBTILOVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571203 |
Source
|
Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-84-2 |
Source
|
Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192441-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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